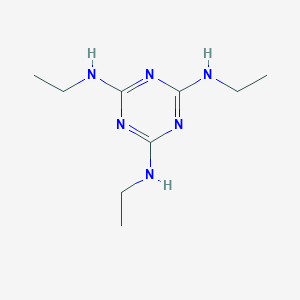

N,N',N''-Triethyl-1,3,5-triazine-2,4,6-triamine

描述

N,N',N''-Triethyl-1,3,5-triazine-2,4,6-triamine belongs to a class of chemical compounds known as triazines, which are characterized by a ring structure consisting of three carbon and three nitrogen atoms. These compounds have drawn interest due to their versatile applications in materials science, organic synthesis, and as precursors for various chemical reactions.

Synthesis Analysis

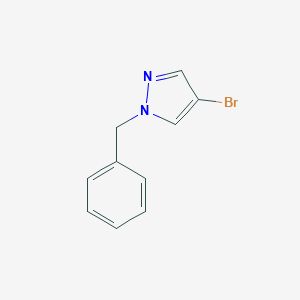

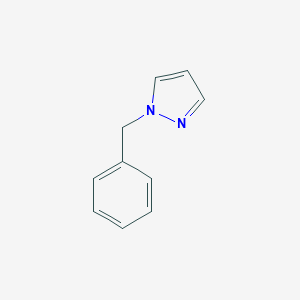

The synthesis of triazine derivatives, including those similar to N,N',N''-Triethyl-1,3,5-triazine-2,4,6-triamine, often involves reactions under microwave irradiation in solvent-free conditions or with minimal solvent use. For instance, a series of N2,N4,N6-tris(1H-pyrazolyl)-1,3,5-triazine-2,4,6-triamines has been synthesized using microwave-assisted techniques, highlighting the efficiency and eco-friendliness of such methods (Díaz‐Ortiz et al., 2005).

Molecular Structure Analysis

Triazine derivatives exhibit interesting molecular structures with potential for dynamic behavior and interactions. For example, the analysis of serinolic amino-s-triazines revealed the impact of substitution on the triazine ring's rotational stereochemistry, offering insights into the molecular complexity and diversity of these compounds (Pintea et al., 2008).

Chemical Reactions and Properties

Triazine compounds are known for their reactivity and utility in various chemical reactions. Their ability to undergo cycloaddition, substitution, and other reactions makes them valuable building blocks in organic synthesis. For instance, the cycloaddition of 1,2,4,5-tetrazines with enamines promoted by Lewis acid ZnCl2 exemplifies the versatility of triazine-based reactions for the synthesis of complex heterocycles (Zhu & Boger, 2022).

科学研究应用

-

Medicinal Chemistry

- Application : 1,3,5-Triazine amino acid derivatives have been studied for their monoamine oxidase inhibitory activity .

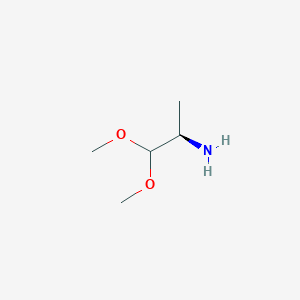

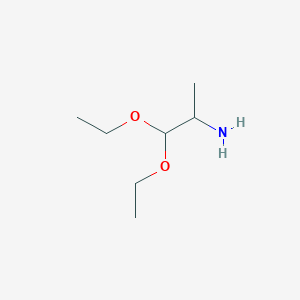

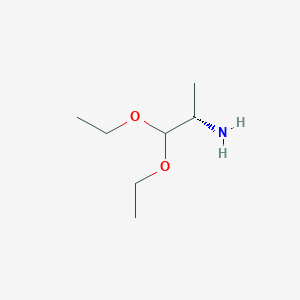

- Method : The compounds were synthesized by reacting 2-chloro-4,6-dimethoxy triazine and α-amino acids in the presence of triethyl amine .

- Results : Preliminary studies showed that some compounds had MAO-A inhibition activity comparable to that of the standard clorgyline .

-

Organic Chemistry

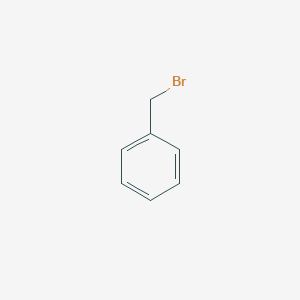

- Application : Cyanuric chloride-based 1,3,5-triazines have been synthesized with a range of substituents, including alkyl, aromatic, hindered, chiral and achiral hydroxyalkyl, ester and imidazole groups .

- Method : The triazines were prepared via sequential nucleophilic substitution of the C-Cl bond by C-O, C-N and C-S bonds .

- Results : The resulting compounds have applications in different fields, including the production of herbicides and polymer photostabilisers .

-

Polymer Science

-

Heterogeneous Catalysis

- Application : A novel heterogeneous catalyst, 1,3,5-triazine-2,4,6-triaminium trifluoromethanesulfonate (TTTMS), has been prepared and used to catalyze the synthesis of various xanthenes .

- Method : The catalyst was used in a one-pot multicomponent reaction of aromatic aldehydes and dimedone or/and 2-naphthol under solvent-free conditions .

-

Photo- and Electroluminescent Materials

- Application : The future development of 1,3,5-triazine-based functional materials is related to the creation of more advanced molecules for PhOLEDs, highly effective organic chromophores with thermally activated delayed fluorescence (TADF), and nonlinear optical (NLO) materials as well as ones for energy storage .

-

Medicinal Chemistry

- Application : The cytotoxic effect of several pyrazolo[4,3-e][1,2,4]-triazine derivatives, including annulated pyrazolotriazines, i.e., pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]-triazine and pyrazolo [4,3-e][1,2,4]-triazolo[4,3-b][1,2,4]triazines, proves significant activity against different tumor cell lines .

- Results : These compounds can be high potential therapeutic candidates .

属性

IUPAC Name |

2-N,4-N,6-N-triethyl-1,3,5-triazine-2,4,6-triamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N6/c1-4-10-7-13-8(11-5-2)15-9(14-7)12-6-3/h4-6H2,1-3H3,(H3,10,11,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNCCBHFAHILMCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=NC(=N1)NCC)NCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50903158 | |

| Record name | NoName_3757 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50903158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N',N''-Triethyl-1,3,5-triazine-2,4,6-triamine | |

CAS RN |

16268-92-1 | |

| Record name | Triethylmelamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16268-92-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N',N''-Triethyl-1,3,5-triazine-2,4,6-triamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016268921 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N',N''-triethyl-1,3,5-triazine-2,4,6-triamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.687 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-3-[Tert-butyl(dimethyl)silyl]oxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanal](/img/structure/B42677.png)

![[3-[(1S)-1-(dimethylamino)ethyl]phenyl] N-ethylcarbamate](/img/structure/B42683.png)